molecular formula C19H22N2O4 B4511762 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B4511762
M. Wt: 342.4 g/mol
InChI Key: QGDLZRVPHFYPBZ-UHFFFAOYSA-N
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Description

1-[3-(3-Acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a sophisticated chemical compound provided for research and development purposes. This molecule has a defined molecular formula of C 19 H 22 N 2 O 4 and a molecular weight of 342.3890 g/mol . It is characterized by a unique structure that incorporates both an indole and a piperidine ring system, a feature seen in compounds with significant biological interest. The indole moiety is substituted with an acetyl group, and the entire structure is terminated with a carboxylic acid functional group, enhancing its potential as a versatile building block in medicinal chemistry . The primary research application of this compound is as a key intermediate in the design and synthesis of novel bioactive molecules. Its complex structure, featuring multiple hydrogen bond acceptors and donors, makes it a valuable scaffold for creating potential protease inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors, which are a class of drugs important for managing hypertension . Furthermore, piperidine-carboxylic acid derivatives are frequently explored for their utility in developing treatments for neurodegenerative diseases and other central nervous system disorders . The carboxylic acid group allows for further functionalization, typically through condensation reactions to form amide bonds, enabling researchers to create a diverse library of compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers can utilize this high-purity compound to advance investigations in hit-to-lead optimization and as a critical precursor in complex multi-step synthetic pathways.

Properties

IUPAC Name

1-[3-(3-acetylindol-1-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(22)16-12-21(17-5-3-2-4-15(16)17)11-8-18(23)20-9-6-14(7-10-20)19(24)25/h2-5,12,14H,6-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDLZRVPHFYPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium periodate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a drug candidate. Its structural components suggest it may exhibit various pharmacological activities, including:

  • Antitumor Activity : Indole derivatives are known for their anticancer properties. Studies have indicated that compounds with indole moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Neuroprotective Effects : Some derivatives of piperidine have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis and Derivatives

Research has focused on synthesizing this compound through various methods, including:

  • Multi-step Synthesis : The synthesis often involves the formation of the indole core followed by the introduction of the piperidine ring. Techniques such as coupling reactions and cyclization are commonly employed .
MethodDescription
Coupling ReactionCombines indole derivatives with piperidine to form the desired product.
CyclizationForms the piperidine ring through intramolecular reactions.

The biological activity of 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid has been evaluated in several studies:

  • In Vitro Studies : Preliminary studies have demonstrated its ability to inhibit specific enzymes related to cancer progression, such as acetylcholinesterase and other targets involved in cellular signaling pathways .

Case Study 1: Antitumor Activity

A study published in RSC Advances highlighted the synthesis of indole derivatives similar to this compound and their evaluation against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting potential applications in cancer therapy .

Case Study 2: Neuroprotective Properties

Research conducted on related piperidine compounds showed neuroprotective effects in animal models of Alzheimer's disease. The compounds were found to reduce oxidative stress and improve cognitive function, indicating that similar derivatives might offer therapeutic benefits for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its specific substitution pattern. Below is a comparative analysis with structurally analogous piperidine-4-carboxylic acid derivatives:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Key Properties Biological Activity References
1-[3-(3-Acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid 3-(3-Acetylindol-1-yl)propanoyl C₂₁H₂₃N₃O₄* High lipophilicity (indole/acetyl), moderate aqueous solubility Potential kinase/CNS target interaction -
1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid 3-Nitrobenzoyl C₁₃H₁₄N₂O₅ Electron-withdrawing nitro group; enhanced reactivity Enzyme inhibition (e.g., proteases)
1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid Diethylcarbamoylmethyl C₁₂H₂₂N₂O₃ Increased lipophilicity; hydrogen-bond donor/acceptor capability Potential CNS/therapeutic applications
1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic acid Indol-3-ylmethyl C₁₅H₁₈N₂O₂ Aromatic indole enhances π-π stacking; moderate solubility Unspecified (structural analog)
1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid Biphenyl acryloyl C₂₃H₂₂N₂O₃ Rigid biphenyl group; high planarity Anti-cancer/inflammatory activity
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid 5-Bromopyridin-2-yl C₁₁H₁₃BrN₂O₂ Halogen atom (Br) enhances halogen bonding; pyridine’s basicity Synthetic intermediate for drug design

*Hypothetical formula based on structural components.

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The 3-acetylindole-propanoyl group in the target compound confers greater lipophilicity compared to simpler substituents like nitrobenzoyl (C₁₃H₁₄N₂O₅) or indolylmethyl (C₁₅H₁₈N₂O₂) . This may enhance membrane permeability but reduce aqueous solubility.

Electron-withdrawing groups (e.g., nitro, acetyl) can modulate electronic interactions with biological targets, enhancing inhibitory effects .

Unique Features of the Target Compound: The combination of acetylindole and piperidine-4-carboxylic acid creates a dual functionality: the indole moiety may interact with aromatic residues in proteins, while the carboxylic acid enables ionic interactions. This duality is absent in simpler analogs like 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid .

Biological Activity

1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on the compound's pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H22N2O4
  • CAS Number : 1219551-95-7

The structural characteristics include an indole moiety, which is known for its diverse biological activities, and a piperidine ring that contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds containing indole and piperidine structures often exhibit various biological activities, including:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties against neurodegenerative diseases.
  • Antimicrobial Activity : Several indole-based compounds demonstrate antibacterial effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Acyl Substituents : The introduction of acyl groups (e.g., propanoyl) enhances inhibitory potency against specific targets like GSK-3β, a kinase implicated in various diseases.
  • Chain Length : The length of substituents on the piperidine nitrogen affects the compound's metabolic stability and biological activity .

Inhibition of GSK-3β

A study focused on derivatives of indole-based compounds demonstrated that modifications to piperidine derivatives significantly impacted their GSK-3β inhibitory activity. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong biological activity .

Antibacterial Screening

Another research effort evaluated a series of compounds similar to this compound for antibacterial properties. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM .

Data Tables

Compound NameIC50 (µM)Activity Type
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidineTBDGSK-3β Inhibition
Acetyl-substituted Indole Derivative480GSK-3β Inhibition
Piperidine-Based Antibacterial Compound2.14Antibacterial Activity

Q & A

Basic: What are the key considerations for synthesizing 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Acylation of the piperidine ring to introduce the 3-acetylindole-propanoyl moiety via nucleophilic substitution or coupling reactions.
  • Protection/deprotection strategies for reactive groups (e.g., carboxylic acid) to avoid side reactions .
  • Monitoring reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediate purity .
  • Final purification via recrystallization or column chromatography to achieve ≥95% purity, critical for reproducible biological assays .

Basic: How do structural analogs of this compound inform its potential bioactivity?

Methodological Answer:
Structural analogs (e.g., biphenyl-piperidine derivatives) highlight key pharmacophoric features:

  • Piperidine ring : Enhances solubility and bioavailability via its basic nitrogen .
  • Acetylindole moiety : Found in kinase inhibitors and anti-inflammatory agents, suggesting potential interaction with signaling pathways .
  • Carboxylic acid group : May facilitate hydrogen bonding with target proteins (e.g., enzymes or receptors) .
    Comparative studies using analogs lacking these groups (e.g., simpler acetic acid derivatives) can isolate functional contributions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm regiochemistry of the indole and piperidine rings (¹H/¹³C NMR) and assess conformational stability .
  • Mass spectrometry (MS) : Verify molecular weight and detect impurities (e.g., unreacted intermediates) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (1700–1750 cm⁻¹) and carboxylic acid O-H bonds (2500–3000 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Variability in assay conditions (e.g., cell lines, pH, or incubation time). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm specificity .
  • Batch-to-batch purity differences : Use HPLC-MS to validate compound purity before each experiment .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular docking : Predict binding modes to targets like kinases or GPCRs using software (AutoDock Vina, Schrödinger) .
  • Quantum mechanical (QM) calculations : Analyze electronic properties (e.g., charge distribution on the acetylindole group) to optimize reactivity .
  • MD simulations : Assess conformational flexibility of the piperidine ring in aqueous environments .

Advanced: How to design experiments evaluating multi-target interactions?

Methodological Answer:

  • Polypharmacology profiling : Use kinase inhibitor panels or proteome-wide affinity chromatography to identify off-target binding .
  • Network pharmacology models : Integrate transcriptomic data (e.g., RNA-seq) to map compound effects on signaling pathways .
  • Dose-response synergy assays : Test combinations with standard therapeutics (e.g., cisplatin for cancer) to detect additive/synergistic effects .

Advanced: What are the challenges in assessing metabolic stability?

Methodological Answer:

  • In vitro microsomal assays : Monitor degradation via liver microsomes (human/rodent) to predict hepatic clearance .
  • LC-MS/MS metabolite identification : Detect phase I/II metabolites (e.g., hydroxylation of the indole ring) .
  • Structural modifications : Introduce fluorine atoms or methyl groups to block metabolic hotspots .

Advanced: How to address discrepancies in toxicity profiles across studies?

Methodological Answer:

  • Mechanistic toxicology : Use high-content screening (HCS) to assess mitochondrial membrane potential or ROS generation .
  • Species-specific toxicity : Compare results from human primary cells vs. rodent models to evaluate translational relevance .
  • Dose-ranging studies : Establish NOAEL (no-observed-adverse-effect level) using OECD guidelines for preclinical safety .

Basic: What are the best practices for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the acetyl group .
  • Solubility considerations : Prepare stock solutions in DMSO (dry) to avoid aggregation; confirm stability via UV-Vis spectroscopy .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • BRET/FRET biosensors : Quantify real-time interactions with intracellular targets (e.g., kinases) .
  • CRISPR knockouts : Validate specificity by comparing effects in wild-type vs. target-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid

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